2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is a monocarboxylic acid that is structurally related to lactic acid, where the hydroxyl hydrogen is replaced by a 4-chloro-2-methylphenyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-methylphenol with propanoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 4-chloro-2-methylphenol reacts with propanoic acid in the presence of a catalyst such as aluminum chloride . Industrial production methods may involve multi-step processes to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural hormones or enzymes, leading to various physiological effects. For example, it may act as an auxin-like compound, promoting uncontrolled growth in plants, which is useful in herbicide applications .
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is similar to other phenoxy acids such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Known for its use as a herbicide.
Mecoprop: Another herbicide with similar structural features.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Used in agriculture for weed control
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BIYGLVHSOGUEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.